molecular formula C13H16F3NO2 B8486312 N-(4-Trifluoromethoxy-benzyl)-2,2-dimethyl-propionamide

N-(4-Trifluoromethoxy-benzyl)-2,2-dimethyl-propionamide

Cat. No.: B8486312
M. Wt: 275.27 g/mol
InChI Key: CYOLOJVPMISEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Trifluoromethoxy-benzyl)-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C13H16F3NO2 and its molecular weight is 275.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

2,2-dimethyl-N-[[4-(trifluoromethoxy)phenyl]methyl]propanamide

InChI

InChI=1S/C13H16F3NO2/c1-12(2,3)11(18)17-8-9-4-6-10(7-5-9)19-13(14,15)16/h4-7H,8H2,1-3H3,(H,17,18)

InChI Key

CYOLOJVPMISEMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of pivaloyl chloride (2.1 mL, 17 mmol) in MeCN (10 mL) was added dropwise over 10 min to a solution of 4-trifluoromethoxy-benzylamine (2.6 mL, 17 mmol) and TEA (4.0 mL, 29 mmol) in MeCN (20 mL) at 0° C. The mixture was stirred for 30 min, filtered and concentrated. The residue was treated with water and filtration gave the sub-title compound.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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